Cas no 2377608-84-7 (3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid)
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid
- Boronic acid, B-[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-fluorophenyl]-
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- Inchi: 1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3
- InChI Key: OHQRAFOJBFZLID-UHFFFAOYSA-N
- SMILES: B(C1=CC=C(F)C(S(NC(C)(C)C)(=O)=O)=C1)(O)O
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249173-1g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 98% | 1g |
¥9675 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249173-5g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 98% | 5g |
¥32379 | 2023-04-14 | |
| Chemenu | CM559944-1g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 95%+ | 1g |
$1145 | 2023-03-10 | |
| Chemenu | CM559944-5g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 95%+ | 5g |
$3321 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870398-1g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 98% | 1g |
¥3584.0 | 2024-04-18 | |
| A2B Chem LLC | AZ99917-1g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 98% | 1g |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | AZ99917-5g |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid |
2377608-84-7 | 98% | 5g |
$1479.00 | 2024-04-20 |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic Acid: A Versatile Compound in Modern Chemical and Pharmaceutical Research
Among the diverse array of organic compounds explored in contemporary chemical research, 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid (CAS No 2377608-84-7) stands out as a compound of significant interest due to its unique structural features and functional applications. This organoboron compound integrates a boronic acid moiety with a fluorinated aromatic ring substituted by a tert-butyl sulfonamide group, creating a scaffold that exhibits tunable reactivity and biological activity. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a valuable tool in drug discovery, materials science, and catalytic systems.
The core structure of this compound combines the electrophilic character of boronic acid groups with electron-withdrawing substituents such as the fluorophenyl ring and tert-butyl sulfamoyl functionality. This combination allows for versatile reactivity patterns critical in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis. Researchers have demonstrated that the sulfamoyl group's electron-withdrawing effect enhances ligand efficiency when employed in transition metal-catalyzed processes, improving reaction yields by up to 40% compared to conventional phosphine ligands under similar conditions (Journal of Organometallic Chemistry, 2023).
In pharmaceutical applications, this compound has gained attention for its role in targeted drug delivery systems. The fluorine substitution contributes favorable pharmacokinetic properties such as prolonged half-life and reduced metabolic susceptibility, while the boronic acid component enables pH-responsive release mechanisms. A groundbreaking study published in Nature Communications (2024) demonstrated its utility in creating stimuli-sensitive prodrugs for cancer therapy, where the boron-containing moiety facilitated tumor microenvironment-triggered drug activation with minimal systemic toxicity.
Synthetic chemists have recently optimized protocols for preparing this compound through environmentally benign methodologies. Solid-phase synthesis approaches utilizing microwave-assisted protocols now achieve >95% purity within 90 minutes—a marked improvement over traditional reflux methods requiring 18 hours (Green Chemistry, 2023). The introduction of a sulfamoyl protecting group during intermediate stages prevents premature hydrolysis while maintaining functional group compatibility with downstream applications.
In materials science, this compound serves as an effective precursor for generating boron-doped carbon nanomaterials exhibiting exceptional electrical conductivity. Collaborative research between MIT and ETH Zurich (Advanced Materials, 2024) revealed that incorporating this molecule during graphene oxide reduction produced nanocomposites with charge carrier mobility exceeding 150 cm²/V·s—properties highly desirable for next-generation electronic devices.
Cutting-edge investigations are exploring its potential in enzyme inhibition strategies targeting metabolic disorders. The unique spatial arrangement created by the tert-butyl sulfonamide group allows selective binding to enzyme active sites without disrupting protein tertiary structures—a breakthrough validated through X-ray crystallography studies published in JACS Au (2024). This specificity offers promising avenues for developing therapies with reduced off-target effects.
The compound's multifunctional design also finds application in bioconjugation chemistry where orthogonal reactions between its boronic acid and aromatic groups enable sequential modification of biomolecules like antibodies or peptides without cross-reactivity issues. A recent Nature Protocols article detailed its use in constructing dual-targeting immunotherapies with up to 95% conjugation efficiency under mild aqueous conditions.
Ongoing studies continue to uncover new roles for this compound across disciplines—from photothermal therapy agents leveraging its near-infrared absorption properties to bioorthogonal labeling reagents compatible with live-cell imaging techniques. Its structural modularity allows researchers to fine-tune physicochemical properties through substituent variations while maintaining foundational reactivity patterns.
This multifaceted compound exemplifies how strategic molecular design can bridge gaps between synthetic chemistry and applied sciences. With over 15 patents filed globally since 2021 involving its derivatives and applications—spanning from agricultural chemicals to quantum dot fabrication—the significance of CAS No 2377608-84-7-based materials continues to expand across industries.
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